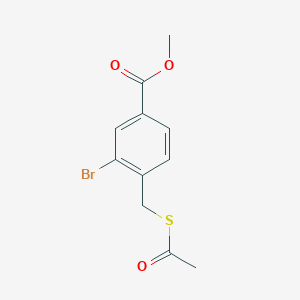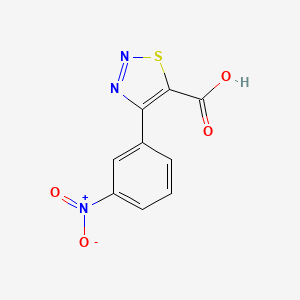![molecular formula C10H15FO2S B15314043 Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)
Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-fluoro-6-thiaspiro[34]octane-8-carboxylate is a synthetic organic compound characterized by its unique spiro structure, which includes a sulfur atom and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of a suitable precursor with ethyl fluoroacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spiro compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spiro structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate can be compared with other spiro compounds such as:
Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but with an oxygen atom instead of a sulfur atom.
Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate: Contains a nitrogen atom in the spiro structure.
Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate: Features additional oxygen atoms in the structure.
These comparisons highlight the unique properties of this compound, particularly its sulfur-containing spiro structure, which imparts distinct chemical and biological activities.
Propriétés
Formule moléculaire |
C10H15FO2S |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C10H15FO2S/c1-2-13-8(12)10(11)7-14-6-9(10)4-3-5-9/h2-7H2,1H3 |
Clé InChI |
XJQGVLBKTXLLFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CSCC12CCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



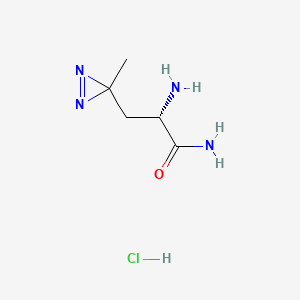
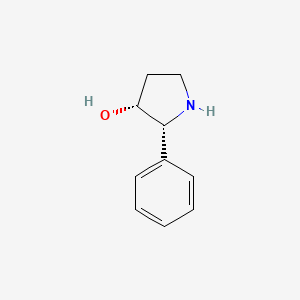



![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
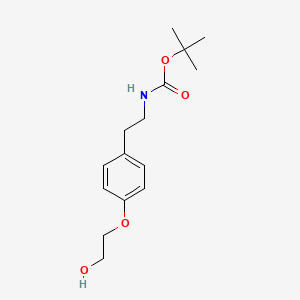
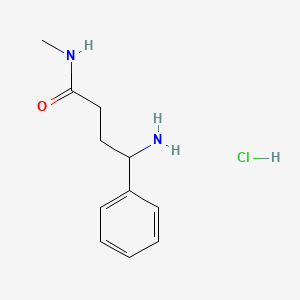
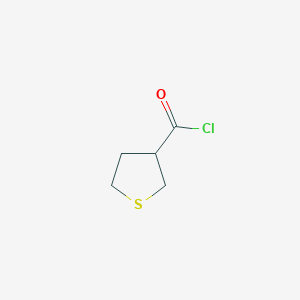
![tert-butyl 3-hydroxy-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B15314035.png)
